molecular formula C16H16N8OS B11050241 3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

カタログ番号: B11050241
分子量: 368.4 g/mol
InChIキー: GTVBLORTXCXULD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a synthetic small molecule based on the [1,2,4]triazolo[4,3-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases and other nucleotide-binding proteins . This specific derivative is functionalized with a 5,7-dimethyl substitution on the triazolopyrimidine core and a tetrazole-containing sulfanyl linker, which may enhance its binding affinity and selectivity. The tetrazole group is a well-known carboxylic acid bio-isostere, often employed to improve pharmacokinetic properties such as metabolic stability and membrane permeability . While the specific biological profile of this compound requires further investigation, TP-based compounds have demonstrated considerable potential across various therapeutic areas, including as candidates for cancer chemotherapy and the treatment of infectious diseases . Researchers can leverage this compound as a key intermediate or building block in developing targeted therapies, probing protein-ligand interactions, or as a reference standard in analytical studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and conduct their own safety and efficacy evaluations.

特性

分子式

C16H16N8OS

分子量

368.4 g/mol

IUPAC名

3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C16H16N8OS/c1-10-8-11(2)23-15(17-10)19-20-16(23)26-9-14-18-21-22-24(14)12-4-6-13(25-3)7-5-12/h4-8H,9H2,1-3H3

InChIキー

GTVBLORTXCXULD-UHFFFAOYSA-N

正規SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=NN=NN3C4=CC=C(C=C4)OC)C

製品の起源

United States

準備方法

合成経路と反応条件

3-({[1-(4-メトキシフェニル)-1H-テトラゾール-5-イル]メチル}スルファニル)-5,7-ジメチル[1,2,4]トリアゾロ[4,3-a]ピリミジンの合成は、通常、複数の段階を伴います。

    テトラゾール環の形成: テトラゾール環は、4-メトキシフェニルヒドラジンとアジ化ナトリウムを適切な触媒の存在下で反応させることにより合成することができます。

    トリアゾロピリミジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることにより達成できます。

    カップリング反応: 最後の段階は、テトラゾール環とトリアゾロピリミジン環をスルファニル結合を介してカップリングすることを含みます。これは、制御された条件下でチオール試薬を使用して行うことができます。

工業生産方法

この化合物の工業生産は、高収率と純度を確保するために上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれる可能性があります。

化学反応の分析

反応の種類

    酸化: この化合物は、特にスルファニル基で酸化反応を受ける可能性があり、スルホキシドまたはスルホンが生成されます。

    還元: 還元反応は、分子内のニトロ基または他の還元可能な官能基を標的にすることができます。

    置換: この化合物の芳香環は、使用される条件と試薬に応じて、求電子置換反応または求核置換反応を受けることができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒水素化などの還元剤が一般的に使用されます。

    置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を置換反応に使用できます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化によりスルホキシドまたはスルホンが生成される一方、置換反応によりさまざまな官能基が芳香環に導入される可能性があります。

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by modulating enzyme activity or receptor interactions. The tetrazole moiety enhances binding affinity to targets involved in cancer progression .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in various biological assays .
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

  • Antitubercular Activity :
    • A series of compounds derived from similar tetrazole frameworks were tested against Mycobacterium tuberculosis. Results indicated significant activity against both drug-sensitive and multidrug-resistant strains .
  • Antimalarial Potential :
    • In silico studies have suggested that derivatives of this compound may act as effective antimalarial agents targeting falcipain-2 enzyme in Plasmodium falciparum .
  • Antifungal Activity :
    • Compounds incorporating the triazole and pyrimidine scaffolds have been synthesized and evaluated for antifungal activity against various Candida species, showing promising results compared to traditional antifungal medications like fluconazole .

作用機序

類似の化合物との比較

類似の化合物

独自性

3-({[1-(4-メトキシフェニル)-1H-テトラゾール-5-イル]メチル}スルファニル)-5,7-ジメチル[1,2,4]トリアゾロ[4,3-a]ピリミジンは、テトラゾール環、トリアゾロピリミジン環、およびメトキシフェニル基を組み合わせた独自の構造により、独特です。

類似化合物との比較

Key Observations :

  • The target compound 's tetrazole-sulfanyl substituent differentiates it from simpler analogs like 5-(4-methoxyphenyl)triazolopyrimidine, which lacks the extended heterocyclic system. This may enhance target binding specificity .
  • Compound 14e demonstrates that fluorinated aryl groups and piperazine side chains improve antiviral potency while maintaining low cytotoxicity, suggesting that the target compound’s tetrazole group could be optimized similarly .
  • Benzothieno-triazolopyrimidines with sulfanyl linkages (e.g., ) highlight the role of fused ring systems in modulating activity, though their synthesis is more complex .
Pharmacokinetic and Cytotoxicity Considerations
  • Cytotoxicity Assays : The SRB assay () is widely used for cytotoxicity screening. Compound 14e (CC50 >300 μg/mL) exemplifies low toxicity in triazolopyrimidines, suggesting the target compound may share similar safety profiles if structurally optimized .
  • Drug-Likeness : Derivatives with logP <5 and molecular weight <500 Da (e.g., compound 14e ) align with Lipinski’s rules. The target compound’s molecular weight (calculated ~434 g/mol) and moderate lipophilicity suggest favorable bioavailability .
Functional Group Impact
  • 4-Methoxyphenyl Group : Enhances π-π stacking with aromatic residues in target proteins, as seen in antihypertensive triazolopyrimidines .
  • Sulfanyl Linker: May confer redox activity or act as a hydrogen-bond acceptor, similar to benzothieno-triazolopyrimidines .

生物活性

The compound 3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core and a tetrazole moiety. The presence of the 4-methoxyphenyl group is significant as it may influence the biological properties of the compound.

PropertyValue
Molecular FormulaC₁₃H₁₈N₆O
Molecular Weight290.32 g/mol
CAS NumberNot specified in sources

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to the target molecule demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the 4-methoxyphenyl group has been linked to enhanced antimicrobial efficacy, suggesting that our compound may exhibit similar properties.

Anticancer Potential

The anticancer activity of tetrazole-containing compounds has been documented extensively. For instance, compounds with structural similarities to our target have shown cytotoxic effects against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further research is required to elucidate the specific pathways through which this compound exerts its anticancer effects.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been explored. Some studies have indicated that tetrazole derivatives can exhibit protective effects in animal models of seizures . This suggests that our compound may warrant investigation for similar neuroprotective properties.

Case Studies and Research Findings

  • Antimicrobial Study : A series of tetrazole derivatives were synthesized and tested for antimicrobial activity using the disc diffusion method. Results indicated that certain derivatives exhibited zones of inhibition greater than standard antibiotics like ampicillin .
  • Cytotoxicity Assays : In vitro studies on structurally related compounds showed promising results against various cancer cell lines. For example, one study reported IC50 values indicating effective inhibition of cell growth in lung cancer cells .
  • Neuropharmacological Evaluation : Compounds with similar structures were evaluated for their anticonvulsant properties in animal models, showing significant reductions in seizure frequency and duration .

Q & A

Q. What synthetic methodologies are employed to prepare 3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine?

The synthesis involves multi-step heterocyclic condensation. A representative approach includes:

  • Step 1 : Formation of the tetrazole moiety via cyclization of 1-(4-methoxyphenyl)-1H-tetrazole-5-carbaldehyde with thiourea or thioacetic acid derivatives.
  • Step 2 : Sulfanyl linkage introduction by reacting the tetrazole intermediate with a bromomethyl-triazolo-pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic and analytical techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), triazole/tetrazole protons (δ 7.5–8.5 ppm), and methyl groups (δ 2.4–2.6 ppm) in DMSO-d₆ or CDCl₃ .
  • IR Spectroscopy : Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) bonds .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
  • X-ray Diffraction : Resolve intramolecular hydrogen bonds (e.g., C–H⋯N) and supramolecular packing motifs (if crystalline) .

Q. Which biological targets are commonly associated with triazolo-pyrimidine derivatives?

Triazolo-pyrimidines often target enzymes like 14α-demethylase (fungal CYP51), phosphodiesterases , or kinases due to their heterocyclic π-π stacking and hydrogen-bonding capabilities . Computational docking studies (e.g., AutoDock Vina) suggest binding to active sites via methoxyphenyl and sulfanyl groups .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate electronic properties and reactivity?

  • Method : Use B3LYP/6-311G(d,p) to compute:
    • HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., HOMO localized on tetrazole, LUMO on triazolo-pyrimidine) .
    • Electrostatic Potential (ESP) : Identify nucleophilic (tetrazole N) and electrophilic (pyrimidine C) sites for reaction design .
    • Thermodynamic Properties : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to optimize reaction temperatures .

Table 1 : DFT Parameters for Key Molecular Regions

ParameterTriazolo-pyrimidine CoreTetrazole-Methoxyphenyl Unit
HOMO (eV)-6.2-5.8
LUMO (eV)-1.9-2.4
ESP Charge (Most ±)C7: +0.32N3: -0.45

Q. How can contradictions between computational predictions and experimental data (e.g., reactivity or stability) be resolved?

  • Case Study : If DFT predicts instability of the sulfanyl linkage but experimental data show robustness:
    • Reevaluate Basis Sets : Test larger basis sets (e.g., 6-311++G(d,p)) for dispersion corrections.
    • Solvent Effects : Include PCM (Polarizable Continuum Model) to account for solvation .
    • Crystallographic Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries .

Q. What strategies improve synthetic yield and regioselectivity in triazolo-pyrimidine derivatization?

  • Catalysis : Use Pd/Cu-mediated cross-coupling for selective C–S bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve yield by 15–20% .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy with tert-butyldimethylsilyl) to prevent side reactions .

Q. How are molecular docking and ADME studies applied to predict bioactivity?

  • Docking Protocol :
    • Prepare ligand (compound) and receptor (e.g., 3LD6 PDB) using AutoDock Tools.
    • Define grid box around the active site (14α-demethylase).
    • Run 50 genetic algorithm simulations; select poses with lowest ΔG .
  • ADME Prediction : Use SwissADME to assess permeability (LogP ~2.5), CYP450 inhibition, and bioavailability .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR shifts with computed values (GIAO method) to resolve ambiguities .
  • Crystallization Challenges : If crystals are elusive, try vapor diffusion (e.g., dichloromethane/pentane) or additive screening (e.g., crown ethers) .
  • Contradictory Bioactivity : Replicate assays under standardized conditions (e.g., MIC for antifungals) and validate via enzyme inhibition kinetics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。